molecular formula C19H16N2O3S2 B2919217 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide CAS No. 922483-75-8

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide

Cat. No. B2919217
CAS RN: 922483-75-8
M. Wt: 384.47
InChI Key: BHJZVHABXWHYCF-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the field of cancer research. BTA-EG6 has been shown to selectively inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, survival, and differentiation.

Scientific Research Applications

Antitumor Activity

Several studies have focused on the synthesis and evaluation of antitumor activities of derivatives related to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide. For example, compounds bearing different heterocyclic ring systems were synthesized and screened for their potential antitumor activity against various human tumor cell lines, with some compounds showing considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Another study demonstrated the synthesis of novel derivatives as potent antibacterial agents, indicating their broad application in combating microbial resistance (Borad, Bhoi, Parmar, & Patel, 2015).

Antioxidant and Anti-inflammatory Applications

Compounds with a similar core structure have been synthesized and evaluated for their antioxidant and/or anti-inflammatory activity. One study highlighted the synthesis of novel derivatives showing good antioxidant activity and excellent anti-inflammatory activity, suggesting their potential in treating inflammation-related disorders (Koppireddi et al., 2013).

Antibacterial Efficacy

Research into the antibacterial evaluation of derivatives has shown promising results, with significant reductions in reaction times and higher yields when reactions were performed under specific conditions. Most compounds displayed promising antimicrobial activities against a range of bacterial and fungal strains, indicating their potential as new antibacterial agents (Rezki, 2016).

Synthesis and Characterization

The synthesis and characterization of new derivatives with potential therapeutic applications have been a focus of recent studies. For instance, the preparation of novel heterocycles characterized by various spectroscopic techniques has been reported, with some compounds tested for in-vitro antibacterial activity against different microorganisms, showing a broad spectrum of activity (Borad et al., 2015).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-benzylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c22-18(11-25-9-13-4-2-1-3-5-13)21-19-20-15(10-26-19)14-6-7-16-17(8-14)24-12-23-16/h1-8,10H,9,11-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJZVHABXWHYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide

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